1H-Indole-6-carboxamide
Overview
Description
1H-Indole-6-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making this compound an important compound for scientific research and industrial applications.
Mechanism of Action
- 1H-Indole-6-carboxamide is a derivative of the indole scaffold, a heterocyclic organic compound. It has a benzene ring fused to a pyrrole ring, with seven positions available for substitutions .
- The primary targets of this compound are likely enzymes and proteins due to the presence of a carboxamide moiety. This moiety forms hydrogen bonds with these biomolecules, often inhibiting their activity .
Target of Action
Mode of Action
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Biochemical Analysis
Biochemical Properties
1H-Indole-6-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Preparation Methods
The synthesis of 1H-Indole-6-carboxamide can be achieved through various methods. One common approach involves the amidation of 1H-Indole-6-carboxylic acid with an appropriate amine. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1H-Indole-6-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indole derivatives, while acylation can produce acylated indoles .
Scientific Research Applications
1H-Indole-6-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Indole-6-carboxamide can be compared with other indole derivatives, such as 1H-Indole-3-carboxamide and 1H-Indole-2-carboxamide. While all these compounds share the indole nucleus, their biological activities and applications may differ due to variations in the position and nature of the substituents on the indole ring . For example:
1H-Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
1H-Indole-2-carboxamide: Studied for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
1H-indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-88-8 | |
Record name | 1H-Indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 1H-Indole-6-carboxamide derivatives influence their binding affinity to Factor Xa?
A1: Research highlights the impact of structural variations on the binding affinity of this compound derivatives to Factor Xa, a key enzyme in the coagulation cascade. For instance, the study by [] investigates the crystal structure of Factor Xa in complex with the inhibitor 3-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclohexyl)-1H-indole-6-carboxamide. This detailed structural analysis provides insights into the specific interactions between the inhibitor and the active site of Factor Xa, paving the way for the development of more potent and selective anticoagulants.
Q2: Can you elaborate on the synthetic routes employed for the production of this compound derivatives?
A2: The synthesis of this compound derivatives often involves multi-step procedures. A commercially advantageous synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide is described in []. This method involves the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde, obtained by oxidizing 8-(2-hydroxyethyl)-7-methoxy-2,2-dimethylchroman-4-one, with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. This approach underscores the potential for developing efficient and scalable synthetic strategies for these compounds.
Q3: What insights do we gain from the crystal structure of human BACE-1 complexed with a this compound derivative?
A3: The crystal structure of human BACE-1 (beta-secretase 1) in complex with 1-ethyl-N-((1S,2R)-2-hydroxy-3-(((3-(methyloxy)phenyl)methyl)amino)-1-(phenylmethyl)propyl)-4-(2-oxo-1- pyrrolidinyl)-1H-indole-6-carboxamide is analyzed in []. This structure provides a detailed view of the inhibitor's interaction with the enzyme's active site. This information is crucial for understanding the inhibitory mechanism and for guiding the design of novel BACE-1 inhibitors, which hold therapeutic potential for Alzheimer's disease.
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